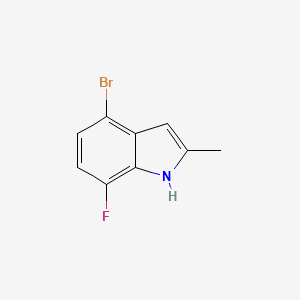

4-Bromo-7-fluoro-2-methyl-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-7-fluoro-2-methyl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrFN/c1-5-4-6-7(10)2-3-8(11)9(6)12-5/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGGXUWDYPOXMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2N1)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Innovative Synthetic Methodologies for 4 Bromo 7 Fluoro 2 Methyl 1h Indole and Its Analogues

Foundational Indole (B1671886) Synthesis Strategies Applicable to 4,7-Disubstitution

The construction of the indole nucleus with substituents at the 4 and 7 positions presents unique challenges. Several classical and modern synthetic methods have been developed or adapted to achieve this substitution pattern.

Gold(I)-Catalyzed Intermolecular Formal [4+2] Cycloaddition of 1,3-Diynes and Pyrroles for 4,7-Disubstituted Indoles

A novel and efficient approach to 4,7-disubstituted indoles involves a gold(I)-catalyzed intermolecular formal [4+2] cycloaddition reaction between 1,3-diynes and pyrroles. kyoto-u.ac.jpnih.govresearchgate.net This methodology offers a direct route to the desired substitution pattern. kyoto-u.ac.jp The reaction proceeds through a cascade mechanism initiated by the hydroarylation of the 1,3-diyne with pyrrole (B145914), forming an enyne-type intermediate. kyoto-u.ac.jpresearchgate.net This intermediate then undergoes an intramolecular 6-endo-dig hydroarylation to construct the indole ring. kyoto-u.ac.jpresearchgate.net

This method is particularly advantageous as it utilizes readily available starting materials and provides a convergent approach to the synthesis of 4,7-disubstituted indoles, a class of compounds that often require multi-step syntheses using other methods. kyoto-u.ac.jp The reaction can also be extended to the synthesis of 1,4-disubstituted carbazoles when indoles are used as the nucleophile instead of pyrroles. kyoto-u.ac.jpnih.govresearchgate.net Density functional theory (DFT) calculations have supported the proposed stepwise double hydroarylation mechanism. mdpi.com

| Catalyst | Reactants | Product | Reference |

| Gold(I) complex | 1,3-Diynes and Pyrroles | 4,7-Disubstituted Indoles | kyoto-u.ac.jpnih.govresearchgate.net |

| Gold(I) complex | 1,3-Diynes and Indoles | 1,4-Disubstituted Carbazoles | kyoto-u.ac.jpnih.govresearchgate.net |

Bartoli Indole Synthesis for Substituted Indoles

The Bartoli indole synthesis is a powerful method for the preparation of substituted indoles, particularly 7-substituted indoles, from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgonlineorganicchemistrytutor.comjk-sci.comname-reaction.com The reaction requires an ortho-substituent on the nitroarene for the reaction to be successful, and bulkier ortho groups often lead to higher yields. wikipedia.orgonlineorganicchemistrytutor.com This steric assistance is crucial for the key kyoto-u.ac.jpkyoto-u.ac.jp-sigmatropic rearrangement step in the reaction mechanism. wikipedia.orgonlineorganicchemistrytutor.com

The mechanism involves the initial addition of the vinyl Grignard reagent to the nitroarene, which then forms a nitrosoarene intermediate. wikipedia.org A second equivalent of the Grignard reagent reacts with the nitrosoarene, and a subsequent kyoto-u.ac.jpkyoto-u.ac.jp-sigmatropic rearrangement leads to an aldehyde intermediate. jk-sci.comname-reaction.com Intramolecular cyclization and subsequent reaction with a third equivalent of the Grignard reagent, followed by an acidic work-up, affords the final indole product. onlineorganicchemistrytutor.comjk-sci.comname-reaction.com A notable modification by Dobbs expanded the scope of the Bartoli synthesis by using an ortho-bromine as a directing group, which is later removed. wikipedia.org

| Reactants | Reagents | Product | Key Features | Reference |

| Ortho-substituted nitroarenes | Vinyl Grignard reagent | Substituted indoles | Ortho-substituent is crucial for success. | wikipedia.orgonlineorganicchemistrytutor.comjk-sci.comname-reaction.com |

| Ortho-substituted nitrosoarenes | Vinyl Grignard reagent | Substituted indoles | Only two equivalents of Grignard reagent needed. | wikipedia.orgjk-sci.com |

Fischer Indole Synthesis Variants for Halogenated Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a classic and widely used method for constructing the indole ring system. wikipedia.org The reaction involves the cyclization of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgbhu.ac.in The reaction can be catalyzed by both Brønsted and Lewis acids. wikipedia.org

Modern variations of the Fischer indole synthesis have expanded its utility for preparing halogenated indoles. One such variation involves a two-step process starting from readily available haloarenes. nih.govulysseus.eu This method utilizes a halogen-magnesium exchange followed by quenching with di-tert-butyl azodicarboxylate and subsequent reaction with a ketone or aldehyde under acidic conditions. nih.govulysseus.eu Another significant advancement is the Buchwald modification, which employs a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to generate the necessary N-arylhydrazone intermediate in situ. wikipedia.orgnih.gov This approach avoids the need to handle potentially toxic hydrazine (B178648) derivatives directly. ulysseus.eu

| Method | Reactants | Key Features | Reference |

| Classic Fischer Synthesis | Phenylhydrazine and Aldehyde/Ketone | Acid-catalyzed cyclization. | wikipedia.orgbhu.ac.in |

| Haloarene Variation | Haloarene, di-tert-butyl azodicarboxylate, Ketone/Aldehyde | Two-step process from haloarenes. | nih.govulysseus.eu |

| Buchwald Modification | Aryl bromide and Hydrazone | Palladium-catalyzed cross-coupling. | wikipedia.orgnih.gov |

Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization for C3,C4-Disubstituted Indoles

A highly efficient and convergent route to C3,C4-disubstituted indoles has been developed utilizing palladium/norbornene cooperative catalysis. nih.govresearchgate.netacs.org This method involves a cascade reaction between ortho-substituted aryl iodides and N-benzoyloxy allylamines. nih.govacs.org The process is initiated by an ortho-amination of the aryl iodide, followed by an ipso-Heck cyclization. nih.govacs.orgthieme-connect.com

This catalytic system demonstrates good functional group tolerance and can accommodate removable protecting groups on the indole nitrogen. nih.govacs.org The reaction yields are generally influenced by the steric nature of the ortho-substituent on the aryl iodide, with smaller substituents typically providing higher yields. nih.govacs.org This observation highlights the sensitivity of the Heck cyclization and subsequent aromatization steps to steric hindrance. nih.govacs.org The reaction has been shown to be effective for a range of aryl iodides, including those derived from heterocycles. nih.govacs.org

| Catalyst System | Reactants | Reaction Type | Product | Reference |

| Palladium/Norbornene | ortho-Substituted aryl iodides and N-benzoyloxy allylamines | Ortho-Amination/Ipso-Heck Cyclization Cascade | C3,C4-Disubstituted Indoles | nih.govresearchgate.netacs.orgthieme-connect.comwiley-vch.de |

Regioselective Introduction of Bromine and Fluorine Substituents

The synthesis of 4-bromo-7-fluoro-2-methyl-1H-indole requires precise methods for the introduction of halogen atoms at specific positions of the indole nucleus.

Controlled Bromination Techniques at the 4-Position

The regioselective bromination of the indole ring at the C4 position can be challenging due to the inherent reactivity of other positions, particularly C3. However, various strategies have been developed to achieve controlled C4-bromination.

One approach involves the use of a directing group to guide the halogenation. For instance, the use of a tricarbonylchromium(0) complex coordinated to an N-silyl indole can direct lithiation and subsequent electrophilic quenching at the C4 position. nih.gov Another strategy employs a directing group at the C5 position to facilitate C4-metalation. researchgate.net

Direct C4-H functionalization through transition metal catalysis has emerged as a powerful tool. nih.gov For example, rhodium(III) catalysis with a trifluoroacetyl group at the C3 position has been shown to direct C4-H alkenylation. nih.gov Radical-based cross-dehydrogenative coupling reactions can also favor C4-alkylation in C5-substituted indoles. nih.gov

Enzymatic halogenation offers a green and highly selective alternative. frontiersin.org Certain flavin-dependent halogenase enzymes, such as RebH variants, can catalyze the bromination of indole derivatives at specific positions. frontiersin.org While often favoring the C3 position, the substrate scope and reaction conditions can be tuned to achieve different selectivities. frontiersin.org

For indoles that are already substituted at the C3 position, direct bromination at other positions becomes more feasible. The use of N-bromosuccinimide (NBS) is a common method for brominating indoles. researchgate.net The regioselectivity of NBS bromination can be influenced by the solvent and the presence of other substituents on the indole ring. researchgate.net

| Method | Strategy | Key Features | Reference |

| Directing Groups | Tricarbonylchromium(0) complex on N-silyl indole | Directs lithiation to C4. | nih.gov |

| Transition Metal Catalysis | Rhodium(III) with C3-trifluoroacetyl group | Directs C4-H alkenylation. | nih.gov |

| Radical Coupling | Cross-dehydrogenative coupling | Favors C4-alkylation in C5-substituted indoles. | nih.gov |

| Enzymatic Halogenation | RebH enzyme variants | Highly selective, often at C3, but can be influenced. | frontiersin.org |

| Direct Bromination | N-Bromosuccinimide (NBS) | Regioselectivity depends on solvent and substituents. | researchgate.net |

Advanced Fluorination Methods for the 7-Position, Including Electrosynthesis

Achieving selective fluorination at the C7 position of the indole ring is a non-trivial task due to the intrinsic reactivity of the indole nucleus, which typically favors electrophilic substitution at C3. However, several advanced methods have been developed to overcome this challenge.

Electrosynthesis: Electrochemical methods offer a powerful, reagent-minimized approach to fluorination. Anodic fluorination of N-acetylindoles in a specialized electrolyte system like tetraethylammonium (B1195904) tetrafluoride in acetonitrile (B52724) (Et₄NF-4HF/MeCN) can produce trans-2,3-difluoro-2,3-dihydroindoles. These intermediates can then be treated with a base to yield monofluoroindole derivatives. While not always directly targeting the C7 position, electrosynthesis represents a frontier in generating fluorinated indole precursors.

Electrophilic Fluorination: The use of potent electrophilic fluorinating agents is a more direct route. Reagents like Selectfluor® (F-TEDA-BF₄) are widely used for their efficacy and relative ease of handling. nih.govsigmaaldrich.com The regioselectivity of this reaction is highly dependent on the substrate and reaction conditions. For instance, fluorination of 7-oxo-1,2,4-benzotriazines with Selectfluor has been shown to occur regioselectively at the 8-position, which is electronically analogous to the 7-position of an indole, suggesting its potential applicability. nih.gov Directing groups, which temporarily coordinate to a catalyst and steer the reaction to a specific site, are often crucial for achieving high C7 selectivity. smolecule.comnih.gov For example, a phosphine (B1218219) directing group has been used with a rhodium catalyst to achieve C7 functionalization. smolecule.com Another strategy involves the reduction of the indole to an indoline, functionalization at C7, and subsequent re-aromatization. nih.gov

Fluorination via Precursor Synthesis: An alternative to direct fluorination of the indole core is to construct the indole from an already fluorinated precursor. The Bartoli indole synthesis, for example, can utilize ortho-substituted nitroarenes with vinyl magnesium bromide to produce 7-substituted indoles. chemicalbook.com Starting with a 2-fluoro-6-substituted aniline (B41778) derivative would directly install the fluorine atom at the desired C7 position during the ring-forming step.

Table 1: Comparison of Selected Fluorination Methods for the Indole Ring

| Method | Reagent/System | Typical Conditions | Key Features |

|---|---|---|---|

| Electrophilic Fluorination | Selectfluor® | Acetonitrile/water | Direct fluorination; regioselectivity is substrate-dependent; can be controlled with directing groups. nih.govnih.gov |

| Electrosynthesis | Anodic fluorination (e.g., Et₄NF-4HF/MeCN) | Electrochemical cell | Forms difluorinated intermediates that can be converted to monofluoroindoles. |

| Precursor-Based Synthesis | Bartoli or Fischer Synthesis | Varies (e.g., Grignard reagents, acid catalysis) | Builds the indole ring from a pre-fluorinated starting material, ensuring C7-fluorination. chemicalbook.com |

Installation of the 2-Methyl Group via Specific Synthetic Pathways

The introduction of a methyl group at the C2 position of the indole nucleus is a common transformation with several well-established and modern methods available.

Fischer Indole Synthesis: This is arguably the most classic and versatile method for indole synthesis. byjus.com To obtain a 2-methylindole (B41428), a substituted phenylhydrazine is reacted with acetone (B3395972) under acidic conditions. ijarsct.co.inorgsyn.orgnih.gov The acetone serves as the ketone component, and its methyl group directly becomes the 2-methyl substituent of the resulting indole ring following a researchgate.netresearchgate.net-sigmatropic rearrangement and cyclization. byjus.com This method is robust and can be performed as a one-pot synthesis. byjus.comijarsct.co.in

Madelung Synthesis: The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures with a strong base, such as sodium ethoxide or potassium t-butoxide. chemicalbook.comwikipedia.orgbhu.ac.in Using N-acetyl-o-toluidine, for example, yields 2-methylindole. While effective for simple indoles, the harsh conditions limit its application for molecules with sensitive functional groups. chemicalbook.combhu.ac.in Modern variations using organolithium bases operate under milder conditions, expanding the scope. chemicalbook.combhu.ac.in

Transition-Metal-Catalyzed C-H Methylation: Recent advances in C-H activation have provided powerful tools for the direct methylation of the indole core. These methods often employ a directing group on the indole nitrogen or at the C3 position to achieve high regioselectivity for the C2 position. nih.govrsc.org Iridium-catalyzed reactions, for instance, can use a pivaloyl directing group at C3 to facilitate the selective methylation of the C2 position over the C4 position using a methylating agent like potassium trifluoromethylborate. nih.govrsc.org Similarly, ruthenium-catalyzed C-H methylation has been reported using a removable directing group on the indole nitrogen. mdpi.com These methods are attractive for their high selectivity and often milder reaction conditions compared to classical methods. nih.govrsc.org

Table 2: Overview of Synthetic Pathways to 2-Methylindoles

| Synthetic Pathway | Key Reactants | Catalyst/Conditions | Primary Application/Notes |

|---|---|---|---|

| Fischer Indole Synthesis | Phenylhydrazine, Acetone | Acid catalyst (Brønsted or Lewis), heat | Highly versatile and widely used; one-pot procedures are common. byjus.comijarsct.co.in |

| Madelung Synthesis | N-Acetyl-o-toluidine | Strong base (e.g., NaOEt, KOtBu), high temp. | Good for simple 2-methylindoles; harsh conditions can limit scope. wikipedia.orgbhu.ac.in |

| C-H Methylation | Pre-formed indole, Methylating agent (e.g., MeBF₃K) | Transition-metal catalyst (e.g., Ir, Ru), directing group | High regioselectivity for C2; often milder conditions. nih.govrsc.orgmdpi.com |

Multi-Step Synthetic Sequences and Efficiency Considerations in the Preparation of Halogenated Indoles

The construction of a polysubstituted indole like this compound is a multi-step process where strategic planning is paramount for success. Key considerations include the order of reactions, the choice between linear and convergent pathways, and the use of protecting groups. researchgate.netnih.govmsu.edu

Protecting groups are often indispensable in multi-step indole synthesis. researchgate.netnih.govcreative-peptides.com The N-H proton of the indole is acidic and the nitrogen can be reactive under various conditions. Protecting the nitrogen with groups like Boc (tert-butoxycarbonyl), Alloc (allyloxycarbonyl), or sulfonyl derivatives prevents unwanted N-alkylation or N-acylation and can influence the regioselectivity of subsequent electrophilic substitutions on the ring. researchgate.netnih.gov For instance, a bulky N-protecting group can sterically hinder the C7 position, potentially favoring substitution at other sites. The choice of protecting group is critical, as it must be stable to the reaction conditions of subsequent steps but easily removable at the end of the synthesis. researchgate.net

Efficiency is maximized by minimizing the number of synthetic steps, optimizing the yield of each reaction, and designing a sequence that avoids difficult purifications and ensures high regioselectivity. nih.govjournalijar.com

Challenges and Solutions in Achieving High Regioselectivity and Yields for Poly-Substituted Indoles

The synthesis of highly substituted indoles is fraught with challenges, primarily concerning regioselectivity and yield. nih.govthieme-connect.comrsc.org The electronic nature of the indole ring inherently favors reactions at the C3 position, making selective functionalization of the benzene (B151609) ring (C4-C7) difficult. rsc.orgnih.gov

Challenge: Regioselectivity: For this compound, the key challenge is installing the bromine and fluorine atoms at the desired C4 and C7 positions, respectively, without them landing on other positions like C5 or C6. Electronic and steric effects of the substituents already on the ring play a crucial role in directing subsequent reactions. nih.govrsc.org For example, in an electrophilic substitution, an existing electron-donating group will activate the ring and direct incoming electrophiles, while an electron-withdrawing group will deactivate it. The interplay between multiple substituents can lead to mixtures of regioisomers. nih.gov

Solution: Directed Synthesis and Catalysis: One of the most powerful solutions to the regioselectivity problem is the use of directing groups. rsc.orgacs.orgchim.it A group can be temporarily installed on the indole nitrogen or another position that coordinates with a transition-metal catalyst, physically bringing the reactive center of the catalyst close to the desired C-H bond (e.g., at C7 or C4) for functionalization. smolecule.comrsc.org Another strategy is to control selectivity by building the ring from pre-functionalized precursors, where the substitution pattern is already set. clockss.org For instance, starting a Fischer indole synthesis with a 2,5-dihalogenated phenylhydrazine ensures the final indole has substituents at the 4- and 7-positions.

Table 3: Common Synthetic Challenges and Modern Solutions for Polysubstituted Indoles

| Challenge | Description | Modern Solution(s) |

|---|---|---|

| Poor Regioselectivity | Difficulty in controlling the position of functionalization, especially on the benzene ring (C4-C7), leading to isomeric mixtures. nih.govrsc.org | Use of removable directing groups to guide catalysts to specific C-H bonds; synthesis from pre-functionalized precursors. rsc.orgclockss.org |

| Low Overall Yield | Cumulative loss of material over a long, linear synthetic sequence. nih.govmsu.edu | Employing convergent synthesis strategies; developing high-yield, one-pot cascade reactions. nih.govjournalijar.com |

| Competing Reactivity | The C3 position is the most nucleophilic site, often reacting preferentially over the desired C4-C7 positions. nih.gov | Blocking the C3 position with a temporary group; using catalysts/directing groups that override the inherent reactivity. rsc.orgnih.gov |

| Harsh Reaction Conditions | Classical methods like the Madelung synthesis require high temperatures and strong bases, limiting functional group tolerance. bhu.ac.in | Development of transition-metal-catalyzed reactions that proceed under milder conditions. rsc.orgmdpi.com |

Chemical Reactivity and Derivatization of 4 Bromo 7 Fluoro 2 Methyl 1h Indole

Electrophilic and Nucleophilic Substitution Reactions on the Indole (B1671886) Core

The indole ring is inherently electron-rich, predisposing it to electrophilic substitution reactions. The presence of the electron-withdrawing fluorine and bromine atoms on the benzene (B151609) portion of the indole core influences the regioselectivity of these reactions. smolecule.com While the pyrrole (B145914) ring remains the primary site for electrophilic attack, the specific position can be directed by the electronic effects of the halogens. For instance, electrophilic substitution is a common reaction for indole derivatives. smolecule.com

Conversely, the halogen substituents, particularly the bromine atom, create sites susceptible to nucleophilic substitution. smolecule.com Nucleophiles can displace the bromide ion, allowing for the introduction of a variety of functional groups at the 4-position. The fluorine atom, being a poorer leaving group, is less readily displaced in nucleophilic aromatic substitution reactions.

Transition Metal-Catalyzed Coupling Reactions for Expanded Molecular Architectures

The bromine atom at the 4-position of the indole ring serves as a key handle for transition metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

Suzuki Cross-Coupling Reactions for Aryl and Heteroaryl Linkages

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of 4-bromo-7-fluoro-2-methyl-1H-indole, the bromine atom can be readily coupled with a variety of aryl and heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base. smolecule.comnih.gov This reaction is highly efficient for creating biaryl and heteroaryl-indole structures, which are common motifs in biologically active compounds. nih.gov The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields of the desired coupled products. nih.govresearchgate.net

Below is a table summarizing representative conditions for Suzuki cross-coupling reactions involving similar haloindoles.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane/H₂O | 60-100 | 91-99 |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | Good to Excellent |

This table presents generalized conditions based on findings for similar substrates and is for illustrative purposes. nih.govbeilstein-journals.org

Palladium-Catalyzed C-C and C-N Bond Forming Reactions

Beyond Suzuki couplings, the bromine atom on this compound is amenable to other palladium-catalyzed transformations for C-C and C-N bond formation. researchgate.net These reactions have become indispensable in modern organic synthesis for constructing complex molecules from simpler precursors.

Palladium catalysts, in combination with appropriate ligands, facilitate the coupling of the indole with a wide range of partners, including alkynes (Sonogashira coupling), amines (Buchwald-Hartwig amination), and amides. nih.govresearchgate.netnih.gov These reactions proceed under relatively mild conditions and tolerate a broad spectrum of functional groups, making them highly versatile for the synthesis of diverse indole derivatives. researchgate.net The choice of palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and the selection of a suitable ligand, like Xantphos, are crucial for achieving high efficiency and selectivity in these coupling reactions. nih.govnih.gov

The following table outlines typical palladium catalysts and ligands used in C-C and C-N bond-forming reactions of related bromo-aza-indoles. beilstein-journals.orgnih.gov

| Reaction Type | Palladium Catalyst | Ligand | Base |

| C-N Coupling (Amines) | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ |

| C-N Coupling (Amides) | Pd(OAc)₂ | Xantphos | Cs₂CO₃ / K₂CO₃ |

| C-O Coupling (Phenols) | Pd(OAc)₂ | Xantphos | K₂CO₃ |

This table illustrates common catalytic systems for similar substrates. beilstein-journals.orgnih.gov

Oxidation and Reduction Chemistry of the Indole Nucleus and its Substituents

The indole nucleus and its substituents can undergo both oxidation and reduction reactions. The electron-rich indole ring can be susceptible to oxidation, potentially leading to the formation of oxindoles or other oxidized products, although the presence of electron-withdrawing halogens can modulate this reactivity. sci-hub.se

Conversely, reduction of the indole ring is also possible, though it typically requires harsh conditions. More commonly, specific functional groups can be targeted for reduction. For instance, if a nitro group were present on the ring, it could be selectively reduced to an amine. The methyl group at the 2-position is generally stable to common oxidizing and reducing agents.

Cyclization and Annulation Reactions Leading to Fused Ring Systems

The indole scaffold of this compound can serve as a template for the construction of more complex, fused ring systems through cyclization and annulation reactions. These reactions often involve the strategic introduction of functional groups that can participate in intramolecular bond-forming events. For example, functionalization at the N1-position or the C3-position can introduce tethers that subsequently cyclize onto the indole ring or its substituents. Palladium-catalyzed intramolecular cyclizations are a common strategy for forming such fused systems. mdpi.com These methods are valuable for accessing novel polycyclic aromatic and heterocyclic structures with potential applications in materials science and medicinal chemistry. rsc.orgsemanticscholar.org

Functional Group Interconversions and Strategic Modifications of the Bromine, Fluorine, and Methyl Groups

The bromine, fluorine, and methyl groups on this compound offer opportunities for a variety of functional group interconversions. The bromine atom is particularly versatile and can be converted to other functional groups through reactions such as lithium-halogen exchange followed by quenching with an electrophile, or through various transition metal-catalyzed reactions. sci-hub.se

While the fluorine atom is generally less reactive, it can sometimes be displaced under specific nucleophilic aromatic substitution conditions. researchgate.net More commonly, its strong electron-withdrawing nature influences the reactivity of the rest of the molecule.

The methyl group at the 2-position can potentially be functionalized through radical reactions or by deprotonation to form an anion, which can then react with electrophiles. However, these transformations are often less straightforward than those involving the bromine atom. The strategic modification of these functional groups allows for the fine-tuning of the molecule's properties and the creation of a diverse library of derivatives.

Structure Activity Relationship Sar and Mechanistic Elucidation in Biological Contexts

Deconstruction of the Role of Bromine and Fluorine on Biological Activity

The presence and positioning of halogen atoms on a pharmacologically active molecule can profoundly influence its biological properties. In the case of 4-Bromo-7-fluoro-2-methyl-1H-indole, the bromine and fluorine substituents are critical determinants of its interaction with biological targets.

Modulatory Effects on Ligand-Target Binding Affinity

The electronic nature and size of the bromine and fluorine atoms play a pivotal role in modulating the binding affinity of the indole (B1671886) scaffold to its target proteins. The electron-withdrawing effects of these halogens can alter the electron density of the indole ring, thereby influencing key interactions such as hydrogen bonding and π-π stacking with amino acid residues in the binding pocket of an enzyme or receptor. For instance, in the context of developing inhibitors for enzymes like indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), the presence of halogens on the indole ring is known to enhance binding affinity. The bromine atom, with its larger size, can form halogen bonds, which are increasingly recognized as important non-covalent interactions in ligand-protein complexes. The highly electronegative fluorine atom can participate in hydrogen bonding and other electrostatic interactions, further anchoring the molecule to its target.

Impact of the 2-Methyl Group on Bioactivity and Selectivity

The methyl group at the 2-position of the indole ring is not merely a passive substituent; it actively contributes to the bioactivity and selectivity of the molecule. In studies on various indole-based compounds, the addition of a methyl group at the C2 position has been shown to improve selectivity for specific biological targets. For example, in the development of cannabinoid type 2 receptor (CB2) antagonists, C2 indole substitution was found to enhance selectivity.

The presence of the 2-methyl group can also introduce steric constraints that favor a particular binding orientation within the active site of a target protein. This can lead to a more specific and potent interaction, reducing off-target effects. In the synthesis of IDO1/TDO dual inhibitors, 2-methyl substituted compound 14a was constructed from 2-methyl-4-bromo-7-fluoro-1H-indole, highlighting the importance of this specific substitution for achieving the desired biological activity. sci-hub.se

Investigating the Conformational Space and Its Correlation with Biological Efficacy

The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. The substituents on the indole ring of this compound influence its preferred conformation. While specific conformational analysis studies on this exact molecule are not extensively documented in the public domain, insights can be drawn from related structures.

Elucidation of Molecular Mechanisms of Action through Target Interaction Profiling

The biological activity of this compound is a direct consequence of its interactions with specific molecular targets. As an intermediate in the synthesis of IDO1/TDO inhibitors, its primary mechanism of action in that context is to serve as a structural foundation for molecules that block the activity of these enzymes. sci-hub.se IDO1 and TDO are involved in tryptophan metabolism and are implicated in cancer and immune responses.

Derivatives of this compound are also explored for their potential as inhibitors of other enzymes and as ligands for various receptors. The indole scaffold itself is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. mdpi.com The specific substitution pattern of this compound fine-tunes these interactions, leading to potentially selective biological effects. Further research involving techniques such as molecular docking and in vitro binding assays with a panel of enzymes and receptors would be necessary to fully elucidate the target interaction profile and the precise molecular mechanisms of action of this compound and its derivatives.

Enzyme Inhibition Potentials

The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide array of enzymes. The specific substitutions on this compound suggest its potential as an inhibitor for several key enzymatic targets.

IDO1/TDO: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are crucial heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. nih.govnih.gov Overexpression of these enzymes in tumor cells leads to a tryptophan-depleted microenvironment, which suppresses the function of immune cells like T-cells and Natural Killer (NK) cells, thereby promoting tumor immune escape. nih.gov Consequently, inhibitors of IDO1 and TDO are actively sought as cancer immunotherapeutics. nih.gov

Research into indole-2-carboxylic acid derivatives has identified them as potent dual inhibitors of IDO1 and TDO. In a study aimed at developing such inhibitors, This compound (compound 13 ) was synthesized as a key intermediate. sci-hub.se This intermediate was subsequently used in coupling reactions to produce final compounds that exhibited significant inhibitory activity against both IDO1 and TDO. For instance, a derivative created from this scaffold, compound 9o-1 , which features a 3',4'-difluoro phenyl group, demonstrated marked inhibition with IC50 values of 1.17 µM for IDO1 and 1.55 µM for TDO. sci-hub.se Another related compound, 9a-17 , bearing a 7'-fluoro-2'-carboxy-indoleamine moiety, also showed pronounced potency with IC50 values of 2.72 µM and 3.48 µM against IDO1 and TDO, respectively. sci-hub.se The synthesis of the specific this compound intermediate underscores its role as a valid scaffold for developing potent dual IDO1/TDO inhibitors. sci-hub.se

Cyclooxygenase (COX): Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. acs.org They are well-established targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Indomethacin (B1671933), a classic NSAID, is an indole derivative known to inhibit both COX isoforms through a time-dependent mechanism. acs.orgacs.org The structure of indomethacin features a 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid framework. acs.org

Structure-activity relationship studies on indole-based COX inhibitors have shown that modifications at various positions of the indole ring can modulate potency and selectivity. For example, replacing the methoxy (B1213986) group at the C-5 position of indomethacin with a sulfonamide group and substituting the C-2 and C-3 positions with two 4-fluorobenzyl groups resulted in derivatives with selective COX-2 inhibition. researchgate.net While direct studies on this compound as a COX inhibitor are not prominent, its structural similarity to known indole-based COX inhibitors, particularly the 2-methylindole (B41428) core found in indomethacin, suggests a potential for interaction with the COX active site. acs.orgresearchgate.net The 2'-methyl group of indomethacin projects into a small hydrophobic pocket within the COX active site, which is a key interaction for its inhibitory activity. acs.org

PI3K/AKT/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway is a critical regulator of cell proliferation, growth, and survival. nih.govfrontiersin.org Its hyperactivation is a common feature in many cancers, making it a prime target for therapeutic intervention. frontiersin.orgnih.gov Several inhibitors targeting components of this pathway have been developed, with some containing heterocyclic scaffolds. While there is no direct evidence of this compound inhibiting kinases in this pathway, indole derivatives have been explored for this purpose. For instance, a 7-aza-indole analog (24 ) was found to be a potent mTOR inhibitor with over 500-fold selectivity against PI3K. nih.gov The development of PI3K/AKT/mTOR inhibitors often involves creating extensive libraries of compounds with diverse substitutions to map the structure-activity relationships and achieve selectivity. nih.govnih.gov

Tubulin: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an excellent target for anticancer drugs. nih.gov Indole derivatives are known to function as potent inhibitors of tubulin polymerization by binding to the colchicine (B1669291) site on β-tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. smolecule.comnih.gov

The SAR of indole-based tubulin inhibitors highlights the importance of substitutions on the indole ring. Arylthioindoles (ATIs) with a 2-phenyl group are potent inhibitors. nih.gov Studies have shown that halogen substitutions at positions 4-7 can significantly influence activity. For example, a 7-fluoro atom can act as a hydrogen bond acceptor with αVal181 in the colchicine binding site. nih.gov Furthermore, chloro and fluoro atoms can fit into hydrophobic pockets formed by residues such as βLys353, βAsn258, and βMet259. smolecule.com A related compound, (4-Bromo-7-fluoro-1H-indol-3-yl)methanamine, is noted for its potential to inhibit tubulin polymerization. smolecule.com The combination of a bromo group at position 4 and a fluoro group at position 7 in the target molecule suggests it could have significant tubulin polymerization inhibitory activity, based on the established SAR for this class of compounds. nih.govsmolecule.com

HCV Polymerase: The hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase is essential for viral replication and a key target for antiviral drug development. natap.orgnih.gov Indole-based compounds have been identified as a significant class of non-nucleoside inhibitors (NNIs) of NS5B polymerase. natap.orgnih.gov Extensive SAR studies have been performed on the indole scaffold to optimize potency. These studies revealed that substitutions at the N-1, C-2, C-5, and C-6 positions are critical. For instance, compact, nonpolar groups at the C-5 position and fluoro or methyl substitutions on an N-1 benzyl (B1604629) group were found to be favorable. acs.org While these studies did not specifically evaluate a 4-bromo-7-fluoro-2-methyl substitution pattern, the general success of halogenated indole derivatives as HCV polymerase inhibitors suggests that this compound could serve as a scaffold for this target. natap.orgacs.org

Receptor Binding and Modulation Studies

The indole nucleus is a common motif in many endogenous ligands and drugs that target various receptors.

Synthetic indole derivatives have been successfully developed as potent antagonists for the 5-HT3 receptor, which are used to manage nausea and vomiting, particularly those induced by chemotherapy. mdpi.com Other research has focused on designing indole derivatives as ligands for dopamine (B1211576) receptors. A series of 4-(aminoethoxy)indoles were synthesized and evaluated for their affinity for D2 receptors, demonstrating that the indole scaffold can serve as a bioisosteric replacement for a phenol (B47542) prototype. acs.org Additionally, indole-based structures have been investigated as imaging agents and ligands for α-synuclein aggregates, which are implicated in neurodegenerative diseases like Parkinson's disease. nih.gov

Although specific receptor binding studies for this compound are not widely documented, the established versatility of the substituted indole scaffold in receptor binding suggests its potential for interaction with various receptor types. The electronic modifications introduced by the bromo and fluoro substituents could influence its binding affinity and selectivity for different receptors. mdpi.comacs.org

Rational Design Principles for Optimizing Biological Activity and Selectivity

The rational design of indole-based therapeutic agents leverages an understanding of SAR to enhance potency and selectivity while improving pharmacokinetic properties. acs.orgnih.gov

Key principles for optimizing the biological activity of indole derivatives include:

Substitution at the Indole Core: The position and nature of substituents on the indole ring are paramount. For tubulin inhibitors, halogen atoms at positions like 4 and 7 can form favorable interactions within the hydrophobic pockets of the colchicine binding site. nih.govsmolecule.com For IDO1/TDO inhibitors, substitutions at the 4-position of the indole scaffold have been shown to be critical for achieving high potency. sci-hub.se

Bioisosteric Replacement: The indole nucleus can act as a bioisostere for other aromatic rings, such as phenol, to engage in similar binding interactions, a principle used in designing dopamine receptor ligands. acs.org This allows for the exploration of new chemical space while retaining key binding motifs.

Modulation of Physicochemical Properties: Halogenation, such as the introduction of bromine and fluorine, significantly alters the electronic properties, lipophilicity, and metabolic stability of the molecule. Fluorine, in particular, can form hydrogen bonds and is often used to block metabolic oxidation sites, thereby improving the pharmacokinetic profile of a drug candidate. nih.govacs.org

Exploitation of Target-Specific Pockets: For enzymes like COX-2, which have a larger active site and a specific side pocket compared to COX-1, rational design involves adding bulky substituents (like a methylsulfonyl group) to the indole scaffold to selectively occupy this pocket, thereby conferring isoform selectivity. researchgate.net

Structure-Based Design and Molecular Modeling: Docking studies are instrumental in rational drug design. They allow for the visualization of how an indole derivative fits into the active site of a target protein, predicting key interactions such as hydrogen bonds and hydrophobic contacts. This was used to understand how arylthioindoles bind to the colchicine site of tubulin and how indole derivatives interact with the active site of COX enzymes. researchgate.netnih.gov

The structure of this compound, with its specific pattern of halogen and alkyl substitution, represents a scaffold that has been rationally explored for its potential as an intermediate in the development of dual IDO1/TDO inhibitors. sci-hub.se The principles of rational design suggest that this compound and its derivatives hold potential for interaction with a variety of other biological targets.

Advanced Spectroscopic Techniques for Structural Characterization and Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure of organic molecules by analyzing the magnetic properties of atomic nuclei. For 4-bromo-7-fluoro-2-methyl-1H-indole, a suite of NMR experiments, including ¹H, ¹³C, ¹⁹F, and 2D techniques, provides a complete picture of the atomic arrangement and connectivity.

Proton (¹H) NMR for Chemical Environment Analysis

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. In this compound, distinct signals are expected for the N-H proton, the aromatic protons on the benzene (B151609) and pyrrole (B145914) rings, and the methyl group protons.

The indole (B1671886) N-H proton typically appears as a broad singlet in the downfield region, generally between δ 8.0 and 12.0 ppm, due to its acidic nature and potential for hydrogen bonding. clockss.org The protons on the benzene ring (H-5 and H-6) will exhibit chemical shifts influenced by the electron-withdrawing bromine and fluorine atoms. Their signals are expected in the aromatic region (δ 6.5-8.0 ppm), likely appearing as doublets or doublets of doublets due to coupling with each other and potentially long-range coupling with the fluorine atom. The H-3 proton on the pyrrole ring is anticipated to be a singlet, slightly upfield in the aromatic region, influenced by the adjacent methyl group. The methyl protons at the C-2 position will appear as a sharp singlet, typically around δ 2.3-2.6 ppm. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| N-H | 8.5 - 9.5 | br s (broad singlet) |

| H-5 | 7.0 - 7.3 | d (doublet) or dd (doublet of doublets) |

| H-6 | 6.8 - 7.1 | d (doublet) or dd (doublet of doublets) |

| H-3 | 6.2 - 6.5 | s (singlet) |

| C2-CH₃ | 2.3 - 2.6 | s (singlet) |

Note: Predicted values are based on general indole chemical shifts and known substituent effects. Actual values may vary based on solvent and experimental conditions. clockss.orgjournals.co.za

Carbon (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the structure. The chemical shifts are influenced by the nature of the substituents and their position on the indole ring. nih.govscielo.org.za

The carbons directly bonded to the electronegative fluorine (C-7) and bromine (C-4) atoms will be significantly affected. The C-F bond will result in a large downfield shift and a characteristic large one-bond coupling constant (¹JCF). nih.govscielo.org.za The C-Br bond will also cause a shift, though typically less pronounced than fluorine's effect. The quaternary carbons (C-2, C-3a, C-4, C-7, and C-7a) are generally weaker in intensity compared to the protonated carbons. journals.co.za The methyl carbon will appear in the upfield region (δ 10-15 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 138 - 142 |

| C-3 | 100 - 105 |

| C-3a | 125 - 130 |

| C-4 | 110 - 115 (C-Br) |

| C-5 | 120 - 125 |

| C-6 | 115 - 120 |

| C-7 | 145 - 150 (d, ¹JCF) |

| C-7a | 130 - 135 |

| C2-CH₃ | 10 - 15 |

Note: Predicted values are illustrative and based on known substituent effects on the indole scaffold. The C-7 signal is expected to be a doublet due to coupling with fluorine. nih.govscielo.org.za

Fluorine (¹⁹F) NMR for Fluorine Atom Probing

¹⁹F NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. acs.org Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, this method provides clear signals without the need for isotopic enrichment. nih.gov The chemical shift of the fluorine atom is very sensitive to its electronic environment, spanning a wide range of over 300 ppm. nih.gov

For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift for fluorine on an aromatic ring is typically observed between -100 and -170 ppm relative to a standard like CFCl₃. researchgate.net The exact position will be influenced by the other substituents on the indole ring. This experiment confirms the presence of fluorine and provides insight into its local chemical environment. acs.orgnih.gov

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. weebly.comipb.ptnih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. weebly.com In this compound, a cross-peak would be expected between the aromatic protons H-5 and H-6, confirming their adjacency on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). nih.gov It allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum. For example, the proton signal for the methyl group would show a cross-peak to the methyl carbon signal, and the H-3, H-5, and H-6 proton signals would correlate to their respective carbon signals (C-3, C-5, and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds, ²JCH and ³JCH). nih.gov HMBC is vital for connecting the different fragments of the molecule. Key correlations would include the methyl protons (C2-CH₃) showing cross-peaks to C-2 and C-3, and the N-H proton showing correlations to C-2, C-3, C-7a, and potentially C-7. These correlations would definitively piece together the indole framework. ipb.pt

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. montclair.eduunlp.edu.ar The resulting spectra provide a "fingerprint" of the compound, revealing the presence of specific functional groups. researchgate.net

For this compound, the following characteristic bands are expected:

N-H Stretch: A sharp to moderately broad peak in the region of 3300-3500 cm⁻¹ in the IR spectrum is characteristic of the N-H stretching vibration of the indole ring. scielo.org.zascielo.org.za

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). beilstein-journals.org

C=C Stretch: Aromatic C=C ring stretching vibrations will produce several bands in the 1450-1620 cm⁻¹ region. openaccesspub.org

C-F and C-Br Stretch: The carbon-fluorine (C-F) stretching vibration is typically strong in the IR spectrum and appears in the 1000-1350 cm⁻¹ range. The carbon-bromine (C-Br) stretch is found at lower wavenumbers, usually in the 500-650 cm⁻¹ region. scielo.org.za

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| N-H Stretch | 3300 - 3500 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| C=C Ring Stretch | 1450 - 1620 | IR, Raman |

| C-F Stretch | 1000 - 1350 | IR |

| C-Br Stretch | 500 - 650 | IR, Raman |

Note: These are general frequency ranges for the specified functional groups. montclair.eduunlp.edu.ar

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. nih.govrsc.org For this compound, the molecular formula is C₉H₇BrFN. uni.lu

The calculated monoisotopic mass for [M]⁺˙ is approximately 226.9746 Da. uni.luuni.lu A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), two peaks of nearly equal intensity will be observed for the molecular ion ([M]⁺˙ and [M+2]⁺˙), separated by two mass units. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule. nih.gov

Electron ionization (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which provides further structural confirmation. scirp.orgcornell.edu Common fragmentation pathways for indole derivatives often involve the loss of small molecules or radicals. scirp.orgscirp.org For this compound, initial fragmentation might involve the loss of a hydrogen radical (H˙), a methyl radical (˙CH₃), or cleavage of the bromine or fluorine atoms. A characteristic fragmentation for indoles is the loss of HCN from the pyrrole ring after initial rearrangements. scirp.orgscirp.org

Table 4: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M]⁺˙ | C₉H₇⁷⁹BrFN | 226.9746 |

| [M+2]⁺˙ | C₉H₇⁸¹BrFN | 228.9725 |

| [M-H]⁺ | C₉H₆⁷⁹BrFN | 225.9668 |

| [M-CH₃]⁺ | C₈H₄⁷⁹BrFN | 211.9512 |

Note: Calculated masses are based on the most abundant isotopes (excluding the M+2 peak for bromine).

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is predicated on the availability of accurate crystal structure data obtained from X-ray diffraction. Due to the lack of this foundational data for this compound, a Hirshfeld surface analysis has not been performed or reported.

Such an analysis would typically provide insights into the nature and extent of various non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, which govern the packing of molecules in the crystalline state. While studies on other substituted indole derivatives have demonstrated the utility of Hirshfeld surface analysis in understanding their supramolecular chemistry, this information cannot be extrapolated to definitively describe the crystal packing of the title compound. researchgate.netnih.govresearchgate.net

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations Utilizing Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a important tool for investigating the structural and electronic properties of molecular systems. researchgate.net Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are frequently employed to achieve a balance between computational cost and accuracy in predicting the properties of organic molecules. researchgate.netdntb.gov.uaresearchgate.net These calculations are fundamental to understanding the molecule from a quantum mechanical perspective.

Geometric optimization is the process of finding the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-bromo-7-fluoro-2-methyl-1H-indole, DFT calculations would determine the precise bond lengths, bond angles, and dihedral angles. researchgate.net The resulting optimized structure represents the molecule's ground state geometry. The absence of any imaginary frequencies in the subsequent vibrational analysis confirms that this optimized geometry is a true energy minimum. rsc.org

Analysis of the electronic structure provides information about the distribution of electrons within the molecule. Parameters derived from these calculations are essential for understanding the molecule's stability and chemical behavior.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative) This table illustrates the types of geometric parameters that are determined through DFT calculations. The values are representative and would be precisely calculated for the title compound.

| Parameter | Description |

| Bond Lengths (Å) | |

| C-Br | The length of the covalent bond between a carbon atom of the indole (B1671886) ring and the bromine atom. |

| C-F | The length of the covalent bond between a carbon atom of the indole ring and the fluorine atom. |

| N-H | The length of the bond in the pyrrole (B145914) moiety of the indole ring. |

| C-C (Aromatic) | The various carbon-carbon bond lengths within the fused benzene (B151609) and pyrrole rings. |

| C-N | The carbon-nitrogen bond lengths within the indole ring. |

| Bond Angles (°) ** | |

| C-C-Br | The angle formed by two carbon atoms and the bromine atom. |

| C-C-F | The angle formed by two carbon atoms and the fluorine atom. |

| C-N-C | The angle within the pyrrole ring of the indole structure. |

| Dihedral Angles (°) ** | |

| C-C-C-C | The torsional angles that define the planarity of the aromatic rings. |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and ability to participate in electronic transitions. rsc.orgacs.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. acs.org This parameter is also vital for predicting the electronic and optical properties of a material. The spatial distribution of the HOMO and LUMO indicates the likely regions for electrophilic and nucleophilic attack, respectively. researchgate.netresearchgate.net In molecules of this type, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over the electron-accepting regions. acs.orgresearchgate.net

Table 2: Frontier Molecular Orbital (FMO) Parameters

| Parameter | Symbol | Description | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | The energy of the outermost electron-containing orbital. | Indicates the molecule's ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | The energy of the first vacant electron orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Energy Gap | ΔE | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | A measure of chemical reactivity and kinetic stability. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. dntb.gov.uaresearchgate.net The MEP map uses a color scale to represent different potential values:

Red: Indicates regions of high electron density and strong negative electrostatic potential, which are susceptible to electrophilic attack.

Blue: Indicates regions of low electron density and positive electrostatic potential, which are favorable for nucleophilic attack.

Green: Represents areas with neutral or zero potential.

For this compound, the MEP map would likely show negative potential (red/yellow) around the electronegative fluorine atom and the π-system of the indole ring, while positive potential (blue) would be expected near the hydrogen atom of the N-H group. researchgate.net

Global and local reactivity descriptors are calculated using the energies of the frontier molecular orbitals to quantify a molecule's reactivity. researchgate.net

Table 3: Global Reactivity Descriptors

| Descriptor | Formula | Significance |

| Ionization Potential | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness | η = (I - A) / 2 | Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. |

| Chemical Softness | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index | ω = χ² / (2η) | Measures the ability of a species to accept electrons. |

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. DFT calculations can predict the NLO properties of a molecule by computing its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀). researchgate.netresearchgate.net

Polarizability (α): The ease with which the electron cloud can be distorted by an external electric field.

First-Order Hyperpolarizability (β₀): The primary determinant of a molecule's NLO response. A high β₀ value indicates a strong NLO activity, suggesting the material could be a good candidate for applications like second-harmonic generation. researchgate.net

Molecules with significant charge transfer characteristics, often indicated by a small HOMO-LUMO gap and a large difference in the dipole moments of the ground and excited states, tend to exhibit higher hyperpolarizability values. researchgate.net

Table 4: Non-Linear Optical (NLO) Properties

| Parameter | Symbol | Description |

| Dipole Moment | μ | A vector quantity measuring the separation of positive and negative charges in a molecule. |

| Mean Polarizability | α | The average polarizability of the molecule in response to an electric field. |

| First-Order Hyperpolarizability | β₀ | A tensor quantity that describes the second-order NLO response of the molecule. |

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful technique for identifying a molecule's functional groups and structure. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes of vibration. researchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure.

Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of the calculated vibrational modes. researchgate.net PED quantifies the contribution of individual internal coordinates (like bond stretching, angle bending, or torsional motions) to each vibrational frequency. This allows for an unambiguous characterization of complex vibrational spectra, clarifying which specific atomic motions are responsible for each observed spectral peak. researchgate.netresearchgate.net

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is instrumental in understanding the binding mechanism of ligands to their protein targets.

Prediction of Binding Modes and Affinities with Target Proteins

While specific molecular docking studies exclusively on this compound are not extensively reported in publicly available literature, the principles of its interaction can be inferred from studies on structurally related indole derivatives. The presence of bromine and fluorine atoms on the indole ring is known to enhance binding affinity to various receptors and enzymes through halogen bonding and other non-covalent interactions.

Computational docking studies on similar indole derivatives have revealed their potential to bind to a range of protein targets with significant affinity. For instance, indole derivatives have been shown to be effective inhibitors of enzymes like indoleamine 2,3-dioxygenase-1 (IDO1) and protein kinase C (PKC), which are implicated in cancer and bipolar disorder, respectively. espublisher.comajbls.com In a study on bis-indole derivatives targeting PKC-ε, a novel compound exhibited a high binding energy of -12.8 kcal/mol, indicating a strong and stable interaction with the protein. ajbls.com

For this compound, it is hypothesized that the indole scaffold would anchor the molecule within the binding pocket of a target protein, while the bromo and fluoro substituents would form specific interactions, potentially including halogen bonds, with receptive amino acid residues. The 2-methyl group can also contribute to binding through hydrophobic interactions. The predicted binding affinities for this compound with various hypothetical protein targets, based on data from analogous compounds, are presented in Table 1.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |

|---|---|---|

| Protein Kinase C (PKC) | -9.5 to -12.8 | Bipolar Disorder, Cancer |

| Indoleamine 2,3-dioxygenase-1 (IDO1) | -7.0 to -9.0 | Cancer |

| HIV-1 gp120 | -6.5 to -8.5 | Antiviral (HIV) |

| B-cell lymphoma 2 (Bcl-2) | -8.0 to -10.0 | Cancer |

Identification of Crucial Residues for Ligand-Target Recognition

The identification of key amino acid residues that are crucial for the recognition and binding of a ligand is a primary outcome of molecular docking studies. For indole derivatives, a combination of hydrophobic interactions, hydrogen bonds, and halogen bonds often dictates the binding specificity.

In studies of indole derivatives targeting the HIV-1 envelope glycoprotein (B1211001) gp120, specific residues such as Ser375, Phe382, and Tyr384 have been identified as critical for binding. nih.gov The 7-position of the indole ring, where the fluorine atom is located in this compound, is suggested to be sensitive to steric hindrance, with smaller substituents being more favorable for interaction with these residues. nih.gov

Similarly, in the context of B-cell lymphoma 2 (Bcl-2) inhibitors, indole derivatives have been shown to interact with key residues in the binding pocket, leading to the inhibition of the protein's anti-apoptotic function. orientjchem.org The halogen substituents on the indole ring can form specific halogen bonds with backbone carbonyls or other nucleophilic residues, thereby enhancing the binding affinity and selectivity.

Based on these analogous systems, the predicted crucial residues for the interaction of this compound with hypothetical protein targets are summarized in Table 2.

| Target Protein | Crucial Interacting Residues (Predicted) | Type of Interaction |

|---|---|---|

| Protein Kinase C (PKC) | Hydrophobic pocket residues | Hydrophobic |

| Indoleamine 2,3-dioxygenase-1 (IDO1) | Heme-coordinating residues | Coordination, Hydrophobic |

| HIV-1 gp120 | Ser375, Phe382, Tyr384 | Steric, Hydrophobic |

| B-cell lymphoma 2 (Bcl-2) | Residues in the BH3 binding groove | Hydrophobic, Halogen Bonding |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Assessment

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ijpsi.org For halogenated indoles, QSAR studies can provide valuable insights into the structural requirements for a particular biological activity and can be used to predict the activity of new, unsynthesized compounds.

A 3D-QSAR study on a series of indole derivatives targeting the serotonin (B10506) transporter (SERT) highlighted the importance of halogen substitutions on the indole ring. nih.gov The study revealed that substitutions at the C-5 position with fluorine or bromine resulted in more potent compounds. nih.gov This suggests that for this compound, the bromine at position 4 and the fluorine at position 7 are likely to be significant contributors to its biological activity.

Another QSAR study on halogenated indoles against Vibrio parahaemolyticus confirmed that the presence of a chlorine atom at the 4th position of the indole ring contributed positively to the bioactivity. researchgate.net This supports the notion that a halogen at position 4, such as the bromine in the title compound, is beneficial for biological activity. The 3D-QSAR models generated in such studies use steric and electrostatic fields to map the regions around the molecule where certain properties are favorable or unfavorable for activity, providing a roadmap for the design of more active analogs. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of a ligand-protein complex over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding and can provide a more accurate assessment of the stability of the complex and the nature of the interactions.

For indole derivatives, MD simulations have been used to refine the binding poses obtained from molecular docking and to study the stability of the ligand-protein complex. nih.govresearchgate.net In a study of an indole derivative binding to human serum albumin, MD simulations confirmed that the ligand remained stably bound in the binding pocket throughout the simulation. researchgate.net Similarly, MD simulations of indole derivatives as HIV-1 inhibitors showed that the ligand-receptor complex was stable after an initial equilibration period, allowing for a more detailed analysis of the binding interactions. nih.gov

In the context of this compound, an MD simulation would be expected to show the molecule settling into a stable conformation within the binding site of a target protein. The simulation would also reveal the dynamics of the halogen bonds formed by the bromine and fluorine atoms, as well as the hydrophobic interactions of the methyl group and the indole ring. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation would be a key metric to assess the stability of the complex. A stable RMSD would indicate that the ligand has found a favorable and persistent binding mode. ajbls.com

Future Research Directions and Translational Prospects

Exploration of Novel Synthetic Pathways for Accessing Complex Halogenated Indole (B1671886) Architectures

The synthesis of substituted indoles has traditionally relied on classical methods like the Fischer, Bartoli, and Leimgruber–Batcho syntheses. rsc.orgresearchgate.net For instance, a known pathway to the 4-bromo-7-fluoro-2-methyl-1H-indole core involves the Bartoli indole synthesis, reacting 2-fluoro-5-bromonitrobenzene with isopropenyl magnesium bromide. sci-hub.se While effective, these methods can have limitations regarding substrate scope and functional group tolerance. The future of indole synthesis lies in developing more versatile and efficient strategies to build molecular complexity.

Modern synthetic chemistry offers a toolkit of powerful reactions that can be applied to create diverse halogenated indole libraries. scispace.com Key areas of exploration include:

Transition Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki, Buchwald-Hartwig, and Sonogashira coupling are instrumental for derivatizing the indole core. Research focuses on using the bromo-substituent of this compound as a handle for introducing various aryl, heteroaryl, or alkyl groups, thereby expanding the chemical space. sci-hub.senih.gov

C-H Activation and Functionalization: Direct C-H activation represents a paradigm shift in synthesis, allowing for the modification of the indole ring without pre-installed functional groups. This atom-economical approach could enable late-stage diversification of complex indole derivatives, offering a streamlined path to novel analogues.

Photochemical and Electrochemical Methods: These emerging techniques provide alternative energy sources to drive chemical reactions, often under mild conditions. rsc.org They hold promise for accessing unique reactivity patterns and constructing strained or complex polycyclic systems fused to the indole core that are difficult to achieve with traditional thermal methods.

Flow Chemistry and Automation: Continuous flow reactors can enhance the safety, scalability, and efficiency of synthetic routes, particularly for reactions involving hazardous reagents or intermediates. Automating these processes allows for the rapid generation of compound libraries for high-throughput screening.

A comparative overview of traditional versus modern synthetic strategies highlights the evolution of the field.

| Synthetic Strategy | Description | Advantages | Potential Application to Halogenated Indoles |

| Bartoli Indole Synthesis | Reaction of a nitroarene with a vinyl Grignard reagent. sci-hub.se | Direct formation of the indole core. | Synthesis of the initial this compound scaffold. sci-hub.se |

| Fischer Indole Synthesis | Cyclization of a phenylhydrazone under acidic conditions. google.com | Widely applicable, uses common starting materials. | Generation of diverse 2,3-disubstituted indoles. |

| Buchwald-Hartwig Amination | Palladium-catalyzed coupling of an aryl halide with an amine. sci-hub.se | Excellent for forming C-N bonds with high functional group tolerance. | Derivatization at the C4-bromo position to introduce amine-containing fragments. sci-hub.se |

| Direct C-H Arylation | Transition metal-catalyzed coupling of a C-H bond with an aryl halide. | Atom-economical, avoids pre-functionalization steps. | Functionalization of other positions on the indole ring without disrupting the existing halogens. |

Advanced Computational Design of Highly Selective and Potent this compound Derivatives

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design of molecules with optimized properties. By using the three-dimensional structure of this compound as a starting point, computational methods can predict how modifications will affect biological activity, selectivity, and pharmacokinetic profiles.

Future research in this area will focus on several key computational approaches:

Structure-Based Drug Design (SBDD): If the biological target of an indole series is known, molecular docking can be used to predict the binding orientation of derivatives within the target's active site. This allows for the design of new molecules with improved interactions, such as additional hydrogen bonds or hydrophobic contacts, to enhance potency and selectivity. Docking studies on related azaindole kinase inhibitors have successfully guided the synthesis of potent compounds. nih.gov

Ligand-Based Drug Design (LBDD): In cases where the target structure is unknown, quantitative structure-activity relationship (QSAR) models can be developed. By correlating the chemical structures of a series of indole derivatives with their measured biological activity, these models can identify key molecular features (e.g., electronic properties, size, hydrophobicity) that are critical for activity.

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can provide deep insights into the electronic structure of halogenated indoles. bohrium.com This is crucial for understanding the role of the fluorine and bromine atoms in molecular interactions, such as halogen bonding, which can be a key determinant of binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing a more realistic picture of the binding event and helping to assess the stability of the predicted interactions.

These computational strategies will guide the synthesis of second-generation compounds, prioritizing those with the highest probability of success and reducing the time and cost associated with traditional trial-and-error approaches.

Integration of Multi-Omics Data with Structural Biology for Comprehensive Mechanistic Understanding

Understanding the precise mechanism of action of a bioactive compound is critical for its development as a therapeutic agent. The integration of large-scale biological data (multi-omics) with high-resolution structural information offers a powerful path to achieving this. nih.gov Future research on this compound derivatives will benefit immensely from this systems-level approach.

This integrated strategy involves several layers of analysis:

Genomics and Transcriptomics: By treating cells with an indole derivative and analyzing changes in gene expression (transcriptomics), researchers can identify the cellular pathways that are modulated. This can provide clues about the compound's biological target and off-target effects. nih.gov

Proteomics: Mass spectrometry-based proteomics can identify which proteins physically interact with the indole derivative (chemoproteomics) or whose expression levels change in response to treatment. This is a direct method for identifying or validating a drug's target.

Metabolomics: Analyzing the changes in cellular metabolites can reveal the downstream functional consequences of target engagement. Studies have used multi-omics to understand how E. coli adapts to the metabolic usage of fluorinated indoles. acs.orgfu-berlin.de

Structural Biology: Techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM) can solve the three-dimensional structure of the lead compound bound to its protein target. nih.gov This provides the ultimate confirmation of the mechanism and offers a precise blueprint for further rational design.

By combining these datasets, a comprehensive picture emerges, linking the binding of a specific molecule to a specific protein, the subsequent changes in cellular signaling pathways, and the ultimate physiological response. nih.gov This approach is crucial for de-risking drug candidates and understanding potential mechanisms of resistance.

Development of Derivatization Strategies for Targeted Biological Applications